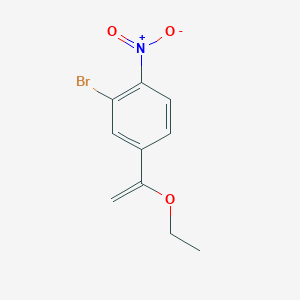

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Description

BenchChem offers high-quality 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(1-ethoxyethenyl)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-3-15-7(2)8-4-5-10(12(13)14)9(11)6-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHABPMYSFCGJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structural Profiling of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

The chemical structure analysis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene reveals it as a high-value "masked" intermediate in organic synthesis, specifically designed for the chemoselective construction of polysubstituted aromatic systems.

This guide details its structural diagnostics, synthetic pathway, and handling protocols.

Executive Summary & Synthetic Utility

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a strategic building block used primarily as a precursor to 3-bromo-4-nitroacetophenone (and its derivatives). Its core value lies in the 1-ethoxyvinyl group, which serves as a robust, masked methyl ketone equivalent.

-

Chemoselectivity: Synthesized typically via Stille coupling, this molecule exploits the reactivity difference between aryl iodides and aryl bromides. The 1-ethoxyvinyl group is installed at the C4 position (displacing iodine), leaving the C2-Bromine intact for orthogonal cross-coupling (e.g., Suzuki, Buchwald-Hartwig) in later steps.

-

Masked Functionality: The ethoxyvinyl moiety is stable under basic conditions but hydrolyzes rapidly in acidic media to reveal an acetyl group (

).

Chemical Structure & Connectivity

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.

-

Position 1 (Nitro,

): Strong electron-withdrawing group (EWG); directs electrophilic substitution to meta positions but activates ortho/para for nucleophilic aromatic substitution ( -

Position 2 (Bromo,

): Weakly deactivating but ortho/para directing. Provides a handle for further functionalization. -

Position 4 (1-Ethoxyvinyl,

): Electron-rich enol ether. Acts as a conjugated donor system.[1]

Structural Visualization (Connectivity)

The following diagram illustrates the connectivity and the functional differentiation of the halogenated sites.

Figure 1: Functional group topology showing the electronic influence of substituents on the aromatic core.

Spectroscopic Characterization

Accurate identification relies on distinguishing the ethoxyvinyl signals from the aromatic core.

Proton NMR ( H NMR) Diagnostics

The spectrum is characterized by a distinct AMX spin system in the aromatic region and the signature enol ether pattern in the aliphatic/olefinic region.

Solvent:

| Proton Group | Position | Shift ( | Multiplicity | Diagnostic Note | |

| Aromatic H-6 | Ortho to | 7.90 – 8.05 | Doublet (d) | Most deshielded due to nitro group anisotropy. | |

| Aromatic H-3 | Ortho to | 7.65 – 7.75 | Doublet (d) | Meta-coupled to H-5. Shifted downfield by Br. | |

| Aromatic H-5 | Meta to | 7.45 – 7.55 | dd | Coupled to H-6 (ortho) and H-3 (meta). | |

| Vinyl | Terminal Alkene | 4.65 – 4.75 | Doublet (d) | Geminal coupling. Characteristic of | |

| Vinyl | Terminal Alkene | 4.25 – 4.35 | Doublet (d) | Distinct from proton (a) due to magnetic non-equivalence. | |

| Ethoxy | Ether Methylene | 3.90 – 4.00 | Quartet (q) | Typical ethoxy pattern. | |

| Ethoxy | Ether Methyl | 1.35 – 1.45 | Triplet (t) | Upfield aliphatic signal. |

Carbon NMR ( C NMR) Key Signals

-

Carbonyl Equivalent (C-O): ~158 ppm (Quaternary C4-vinyl carbon).

-

Vinyl Terminal (

): ~82–85 ppm (Highly shielded due to oxygen donation). -

Nitro C-ipso: ~148 ppm.

Mass Spectrometry (MS)

-

Molecular Ion (

): 271/273 (1:1 ratio due to -

Fragmentation:

-

Loss of Ethyl group (

-

Loss of Nitro group (

-

Loss of Ethyl group (

Synthesis & Purification Protocol

This intermediate is best prepared via Stille Cross-Coupling . The protocol below prioritizes the preservation of the C2-Bromine bond.

Reaction Scheme

Step-by-Step Methodology

-

Reagents:

-

Substrate: 2-Bromo-4-iodo-1-nitrobenzene (1.0 equiv).

-

Coupling Partner: Tributyl(1-ethoxyvinyl)tin (1.05 equiv).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

) (0.05 equiv). -

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

-

-

Procedure:

-

Charge a reaction flask with the aryl iodide and catalyst under Nitrogen/Argon.

-

Add solvent and the organotin reagent.

-

Heat to 90–100°C for 4–12 hours. Monitor by TLC (Target

is usually higher than starting material). -

Critical Control: Do not overheat (>110°C) to prevent oxidative addition into the C-Br bond.

-

-

Workup & Purification:

-

Cool to room temperature. Treat with aqueous KF (potassium fluoride) to precipitate tin byproducts as insoluble

. -

Filter through a pad of Celite.

-

Flash Chromatography: Elute with Hexanes/Ethyl Acetate (9:1). The product is an oil or low-melting solid.

-

Stability Note: Avoid acidic silica gel; add 1% Triethylamine to the eluent to prevent premature hydrolysis of the enol ether.

-

Reactivity Profile: Hydrolysis to Ketone

The primary application of this molecule is the generation of the acetyl group.

Reaction:

Protocol: Dissolve the ethoxyvinyl intermediate in THF. Add 1M HCl (aq) and stir at room temperature for 1 hour. The conversion is quantitative and yields 3-bromo-4-nitroacetophenone .

Analytical Workflow Diagram

The following flowchart summarizes the lifecycle of the analysis and processing of this compound.

Figure 2: Operational workflow from synthesis to validation and downstream application.

Safety & Handling (SDS Summary)

-

Hazards: The compound contains a nitro group (potential energetic/explosive upon decomposition) and an alkyl tin residue (neurotoxic) if not fully purified.

-

Storage: Store at -20°C under inert atmosphere. Enol ethers are sensitive to moisture and acid; prolonged exposure to air can lead to hydrolysis.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid inhalation of tin-contaminated dust or vapors.

References

-

Stille Coupling Methodology: Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 100(11), 3636–3638. Link

-

Ethoxyvinyl Group Hydrolysis: Kosugi, M., et al. (1978). "Preparation of Aryl Methyl Ketones via Coupling of Aryl Halides with Tributyl(1-ethoxyvinyl)tin." Chemistry Letters, 7(3), 301-304. Link

-

NMR Shift Correlations: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Technical Whitepaper: Ethoxyvinyl-Substituted Nitrobenzene Derivatives

The following technical guide details the chemistry, synthesis, and application of ethoxyvinyl-substituted nitrobenzene derivatives, with a specific focus on their role as high-value intermediates in the synthesis of privileged heterocyclic scaffolds like indoles and azaindoles.

Advanced Architectures for Heterocyclic Synthesis and Drug Discovery

Executive Summary

Ethoxyvinyl-substituted nitrobenzenes represent a specialized class of "push-pull" olefins where an electron-rich enol ether moiety is conjugated (or cross-conjugated) with an electron-deficient nitroaromatic ring. These compounds are not merely academic curiosities but are critical synthetic linchpins. They serve as masked carbonyl equivalents and direct precursors to 3-alkoxyindoles and substituted indoles via reductive cyclization—a pathway distinct from and often complementary to the classic Leimgruber-Batcho or Reissert syntheses.

This guide explores the mechanistic utility of these derivatives, providing validated protocols for their synthesis and transformation into bioactive pharmacophores, specifically targeting kinase inhibitors (e.g., Meridianins) and antimicrobial agents.

Chemical Architecture & Mechanistic Utility

The core structure consists of a nitrobenzene ring substituted with an ethoxyvinyl group (

The Isomeric Distinction

-

-Ethoxyvinyl (1-ethoxyvinyl): The ethoxy group is on the carbon attached to the ring (

-

Utility: Acts as a masked methyl ketone . Hydrolysis yields the acetyl group (

). Under reductive metal catalysis, it undergoes

-

-

-Ethoxyvinyl (2-ethoxyvinyl): The ethoxy group is on the terminal carbon (

-

Utility: Acts as a masked aldehyde . This is the oxygen analog of the Leimgruber-Batcho enamine. Reductive cyclization yields unsubstituted (or C2-substituted) indoles .

-

Mechanistic "Push-Pull" Reactivity

The nitro group (

Key Pathway: Reductive N-Heteroannulation

In the presence of a reductant (e.g., Carbon Monoxide with Pd-catalysis, or Fe/AcOH), the nitro group is reduced to a nitroso (

Synthesis Modules

Two primary methodologies dominate the construction of these architectures.

Method A: Stille Coupling (The

-Pathway)

This is the gold standard for introducing the 1-ethoxyvinyl group, particularly when starting from halide precursors.

-

Reagents: Tributyl(1-ethoxyvinyl)stannane, Pd(PPh

) -

Substrate: 2-Bromo- or 2-Iodonitrobenzene.

-

Outcome: High-yield formation of 1-(1-ethoxyvinyl)-2-nitrobenzene.

Method B: Wittig/Horner-Wadsworth-Emmons (The

-Pathway)

Used to synthesize the

-

Reagents: (Methoxymethyl)triphenylphosphonium chloride (Wittig) or related phosphonates.

-

Substrate: 2-Nitrobenzaldehyde.

-

Outcome: Formation of 1-(2-ethoxyvinyl)-2-nitrobenzene (mixture of

isomers).

Experimental Protocol: Synthesis and Cyclization

Target: Synthesis of 3-Ethoxyindole via 1-(1-ethoxyvinyl)-2-nitrobenzene.

Phase 1: Stille Coupling (Precursor Synthesis)

Objective: Install the masked enol ether.

-

Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

-

Reagents:

-

1-Bromo-2-nitrobenzene (1.0 eq, 10 mmol)

-

Tributyl(1-ethoxyvinyl)stannane (1.1 eq, 11 mmol)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl

(PPh -

Solvent: Anhydrous Toluene (degassed).

-

-

Procedure:

-

Workup:

Phase 2: Palladium-Catalyzed Reductive Cyclization

Objective: Convert the nitro-enol ether to the indole core.

-

Setup: High-pressure reaction vessel (Parr bomb) or heavy-walled glass tube.

-

Reagents:

-

1-(1-ethoxyvinyl)-2-nitrobenzene (from Phase 1).

-

Catalyst: Pd(OAc)

(5 mol%) + 1,10-Phenanthroline (10 mol%). -

Reductant: Carbon Monoxide (CO) gas (balloon or 4 bar pressure). Alternative: PPh

can sometimes serve as the oxygen acceptor in high-boiling solvents. -

Solvent: DMF (Anhydrous).

-

-

Procedure:

-

Dissolve substrate and catalyst in DMF.

-

Purge vessel with CO (Caution: CO is toxic; use a fume hood with detectors).

-

Pressurize to 4 bar (or use CO balloon for atmospheric pressure variants).

-

Heat to

for 24 hours.

-

-

Mechanism: The Pd catalyst reduces the

to a nitroso species using CO (forming CO -

Workup:

Visualization: Reaction Pathways[5][6][7]

Caption: Divergent synthetic utility of 1-(1-ethoxyvinyl)-2-nitrobenzene: Accessing ketones via hydrolysis or indoles via reductive heteroannulation.[2][5][6]

Biological Applications & Drug Discovery

The ethoxyvinyl-nitrobenzene motif is a direct gateway to Meridianin analogs. Meridianins are marine alkaloids (originally from Aplidium meridianum) that function as potent kinase inhibitors (CDK, GSK-3

Data: Comparative Potency of Indole Derivatives

| Compound Class | Precursor Method | Target Kinase | IC50 (

Note: The ethoxyvinyl group allows for the regioselective installation of oxygenation at the indole C3 position, a feature difficult to achieve via Fischer Indole Synthesis.

References

-

Carbonylative synthesis and functionalization of indoles. Source: National Institutes of Health (PMC) URL:[Link]

-

A Survey on the Synthesis of Variolins, Meridianins, and Meriolins. Source: MDPI (Marine Drugs) URL:[Link]

-

Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines. Source: National Institutes of Health (PMC) URL:[Link]

-

Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives. Source: Brieflands URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. WO2018195397A2 - Indole ahr inhibitors and uses thereof - Google Patents [patents.google.com]

Reactivity profile of 1-ethoxyvinyl group in aromatic systems

An In-depth Technical Guide to the Reactivity Profile of the 1-Ethoxyvinyl Group in Aromatic Systems

Abstract

The 1-ethoxyvinyl group, a key functional motif in modern organic synthesis, imparts a unique and versatile reactivity profile when attached to aromatic systems. As an electron-rich enol ether, its behavior is dominated by the powerful electron-donating effect of the ethoxy group, which polarizes the double bond and dictates its interaction with a wide array of reagents. This guide provides a comprehensive exploration of the synthesis and reactivity of 1-ethoxyvinyl arenes, with a focus on the mechanistic underpinnings of their transformations. We will delve into their participation in palladium-catalyzed cross-coupling reactions, their utility as masked acetyl synthons via acid-catalyzed hydrolysis, and their role in cycloaddition chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this functional group.

Introduction: The Electronic Nature and Synthetic Value of 1-Ethoxyvinyl Arenes

The 1-ethoxyvinyl group is an enol ether, a class of compounds where an alkoxy group is directly attached to a carbon-carbon double bond. The defining characteristic of this arrangement is the resonance interaction between the oxygen lone pairs and the π-system of the alkene. This conjugation significantly increases the electron density of the β-carbon, rendering the double bond highly nucleophilic and susceptible to electrophilic attack.

When appended to an aromatic ring, the 1-ethoxyvinyl group can be considered a vinylogous ester. Its true synthetic power, however, lies in its ability to act as a stable and versatile equivalent of an acetyl group. Following a variety of carbon-carbon bond-forming reactions, the 1-ethoxyvinyl moiety can be readily hydrolyzed under mild acidic conditions to unveil a methyl ketone. This "masked" functionality allows for complex molecular architectures to be assembled without the interference of a reactive carbonyl group.

Synthesis of 1-Ethoxyvinyl Arenes

The primary methods for accessing 1-ethoxyvinyl arenes involve modern cross-coupling technologies, which provide reliable and modular routes to these valuable building blocks.

Stille Cross-Coupling

One of the most robust methods for introducing the 1-ethoxyvinyl group is the Stille reaction, which couples an organohalide with an organotin reagent.[1] Tributyl(1-ethoxyvinyl)tin is a commercially available and highly effective reagent for this purpose.[2][3] The reaction proceeds via a palladium catalyst and is tolerant of a wide range of functional groups on the aromatic partner.

-

Causality in Protocol Design: The choice of a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃, is critical as the catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center.[4] The phosphine ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.[5] The reaction is typically performed in a non-polar, aprotic solvent like toluene or THF to ensure solubility of the reactants and catalyst.

Experimental Protocol: Stille Coupling for 1-Ethoxyvinyl Arene Synthesis

-

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), tributyl(1-ethoxyvinyl)tin (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Purification: Filter the mixture through a pad of Celite®, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Key Reactivity Profiles

The utility of the 1-ethoxyvinyl group stems from its predictable and diverse reactivity, which can be broadly categorized into acid-catalyzed hydrolysis, palladium-catalyzed cross-coupling, and cycloaddition reactions.

Acid-Catalyzed Hydrolysis: Unmasking the Acetyl Group

The most fundamental reaction of the 1-ethoxyvinyl group is its facile hydrolysis to a methyl ketone under mild acidic conditions.[6] This transformation is remarkably efficient, proceeding approximately 10¹³ times faster than the hydrolysis of a simple dialkyl ether like diethyl ether.[7]

Mechanism: The reaction is initiated by the protonation of the electron-rich β-carbon of the vinyl ether. This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion.[6][8] This intermediate is highly electrophilic and is rapidly attacked by water. Subsequent deprotonation of the resulting hemiacetal yields the final ketone and ethanol products.[9]

Caption: Mechanism of acid-catalyzed hydrolysis of a 1-ethoxyvinyl arene.

Palladium-Catalyzed Cross-Coupling Reactions

1-Ethoxyvinyl arenes are excellent participants in palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, where they serve as the alkene coupling partner.[10]

The Heck Reaction: This reaction forms a new carbon-carbon bond between the 1-ethoxyvinyl arene and an aryl or vinyl halide (or triflate).[5] The reaction typically favors the formation of the trans (E) isomer due to thermodynamic stability.[5] A key advantage of the Heck reaction is its tolerance for a wide variety of functional groups.

-

Causality in Protocol Design: The choice of base (e.g., K₂CO₃, Et₃N) is crucial for the final step of the catalytic cycle, where it facilitates the reductive elimination of HX and regenerates the active Pd(0) catalyst.[5] The ligand, often a phosphine like PPh₃ or a more specialized one like DPPF, influences the rate and selectivity by modulating the electron density and steric environment of the palladium center.[11]

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction of a 1-Ethoxyvinyl Arene

-

Preparation: In a sealed tube, combine the 1-ethoxyvinyl arene (1.2 equiv), the aryl halide (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., K₃PO₄, 2 equiv).[11]

-

Solvent Addition: Add an appropriate solvent such as DMF, DMAc, or isopropanol.[5][11]

-

Reaction: Seal the tube and heat the mixture to 85-120 °C until the starting material is consumed (as monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the substituted styrene derivative.

The 1-Ethoxyvinyl Group in Suzuki and Stille Couplings

While 1-ethoxyvinyl arenes can participate as one coupling partner, the 1-ethoxyvinyl moiety is more frequently introduced onto an aromatic ring using Suzuki or Stille cross-coupling reactions. In these cases, the group is part of the organoboron or organotin reagent.

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide.[12] Reagents like (2-(1-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be coupled with aryl halides to form 1-ethoxyvinyl arenes. The reaction is prized for the low toxicity of its boron-containing reagents and byproducts.[13] The mechanism requires a base to activate the boronic acid or ester, facilitating the crucial transmetalation step.[12][14]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Stille Coupling: As previously discussed for synthesis, the Stille coupling uses an organotin reagent.[4] Tributyl(1-ethoxyvinyl)tin is particularly effective.[2][15] This reaction is highly valued for its tolerance of sensitive functional groups, although the toxicity of organotin compounds necessitates careful handling and purification.[3]

Caption: Generalized catalytic cycle for the Stille coupling.

Cycloaddition Reactions

The electron-rich nature of the 1-ethoxyvinyl group makes it a competent partner in cycloaddition reactions, which are powerful methods for constructing cyclic systems.[16] While vinylketenes are known to undergo [4+2] cycloadditions with alkynes, the direct participation of 1-ethoxyvinyl arenes is more nuanced.[17] They can participate in formal cycloadditions, such as the Rh(I)-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and CO, showcasing their potential in forming complex polycyclic systems.[18] In many cases, the 1-ethoxyvinyl moiety acts as the 2π-electron component in reactions like the Diels-Alder cycloaddition, reacting with a suitable diene.

Applications in Drug Development and Complex Synthesis

The primary application of the 1-ethoxyvinyl group is its function as a synthetic equivalent of the acetyl group. This strategy is particularly valuable in multi-step syntheses where the presence of a ketone would be incompatible with preceding reaction conditions (e.g., organometallic reagents).

-

Natural Product Synthesis: The utility of tributyl(1-ethoxyvinyl)tin as an acetyl anion equivalent has been demonstrated in the synthesis of a 13-oxophorbine, which is the parent macrocycle of chlorophylls.[2][15]

-

Pharmaceutical Scaffolds: Cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are cornerstones of the pharmaceutical industry for constructing biaryl and styrenyl motifs, which are common in drug candidates.[10] The ability to introduce a masked acetyl group via a 1-ethoxyvinyl intermediate provides a strategic advantage in the synthesis of complex active pharmaceutical ingredients (APIs).

Data Summary: Representative Cross-Coupling Conditions

| Coupling Reaction | Aryl Partner | Vinyl Partner Reagent | Catalyst System | Base | Solvent | Typical Yield (%) | Reference |

| Stille | Aryl Bromide | Tributyl(1-ethoxyvinyl)tin | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | NMP | High | [4] |

| Heck | N-Heteroaryl Bromide | Butyl Vinyl Ether | PdCl₂ / (o-tolyl)₃P | K₃PO₄ | Isopropanol | up to 75 | [11] |

| Suzuki | Arylboronic Acid | Vinyl Mesylate | Na₂PdCl₄ / cataCXium F | K₂CO₃ | Water | Excellent | [19] |

Conclusion and Future Outlook

The 1-ethoxyvinyl group, when attached to an aromatic system, offers a powerful and multifaceted reactivity profile. Its role as a masked acetyl group, readily unveiled by acid hydrolysis, provides a significant strategic advantage in complex organic synthesis. Furthermore, its participation in a host of palladium-catalyzed cross-coupling reactions solidifies its status as a versatile building block for constructing C-C bonds. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the strategic application of the 1-ethoxyvinyl group is poised to become even more prevalent. Future research will likely focus on developing novel catalytic systems that expand the scope of its reactivity, including asymmetric transformations and C-H activation pathways.

References

-

Title: Secondary Products from Intramolecular Cycloadditions of Azidoalkyl Enol Ethers and Azidoalkyl Vinyl Bromides: 1-Azadienes, Their Reactions with Diphenylketene, and Radical Cyclizations To Form Bi- and Tricyclic Lactams Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Halogenated catechols from cycloaddition reactions of η4-(2-ethoxyvinylketene)iron(0) complexes with 1-haloalkynes Source: PMC - NIH URL: [Link]

-

Title: Mechanism of acid-catalyzed vinyl ether hydrolysis involving... Source: ResearchGate URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Protecting Groups Source: University of Regensburg URL: [Link]

-

Title: Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions Source: ResearchGate URL: [Link]

-

Title: Palladium-catalyzed cross-coupling of (2-ethoxyvinyl)boranes with aryl and benzyl halides. A new method for conversion of organic halides into aldehydes with two more carbon atoms Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism Source: Sci-Hub URL: [Link]

-

Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids Source: The Royal Society of Chemistry URL: [Link]

-

Title: A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones Source: Journal of the American Chemical Society URL: [Link]

-

Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

-

Title: Tributyl(1-ethoxyvinyl)tin, 97 | 275123-5G Source: SIGMA-ALDRICH | SLS URL: [Link]

-

Title: 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition Source: NC State University Libraries URL: [Link]

-

Title: Different reaction conditions for hydrolysis of ethers and epoxides Source: Chemistry Stack Exchange URL: [Link]

-

Title: Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English) Source: YouTube URL: [Link]

-

Title: Boron Suzuki Coupling Source: Borates Today URL: [Link]

-

Title: Ethyl vinyl ether, EtO-CH=CH2, hydrolyzes in.. Source: Filo URL: [Link]

-

Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC URL: [Link]

Sources

- 1. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]

- 2. Tributyl(1-ethoxyvinyl)tin 97 97674-02-7 [sigmaaldrich.com]

- 3. CAS 97674-02-7: 1-Ethoxyvinyltri-n-butyltin | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl vinyl ether, \mathrm{EtO}-\mathrm{CH}=\mathrm{CH}{2}, hydrolyzes in.. [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Heck Reaction—State of the Art [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boron Suzuki Coupling | Borates Today [borates.today]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Halogenated catechols from cycloaddition reactions of η4-(2-ethoxyvinylketene)iron(0) complexes with 1-haloalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.pku.edu.cn [chem.pku.edu.cn]

- 19. rsc.org [rsc.org]

Physicochemical Profiling of Substituted Ethoxyvinyl Benzenes: Electronic Modulation via Nitro and Bromo Moieties

Executive Summary

This guide provides a comprehensive technical analysis of the electronic effects exerted by nitro (

We explore the kinetic consequences of these substituents through the lens of the Hammett equation, demonstrating how electron-withdrawing groups (EWGs) modulate the stability of the rate-determining oxocarbenium intermediate. This document includes validated synthetic protocols, kinetic assay methodologies, and mechanistic visualizations to support research and development in physical organic chemistry and medicinal agent design.

Mechanistic Foundations

The core reactivity of ethoxyvinyl benzene lies in its acid-catalyzed hydrolysis. Unlike simple alkenes, the presence of the ethoxy group (

The Mechanism

The hydrolysis follows an

-

Protonation (Rate-Determining Step): The

-carbon is protonated by a hydronium ion, breaking the -

Carbocation Formation: A resonance-stabilized oxocarbenium ion (cation) is formed at the

-position (benzylic carbon). -

Hydration: Water attacks the electrophilic

-carbon. -

Decomposition: The resulting hemiacetal collapses to release ethanol and the corresponding acetophenone derivative.

Electronic Influence of Substituents

The rate of hydrolysis is strictly controlled by the ability of the benzene ring to stabilize the positive charge developing at the benzylic position during the transition state.

-

Nitro Group (

): A strong deactivator. It withdraws electron density via both strong induction ( -

Bromo Group (

): A unique case of competing effects. It withdraws electrons inductively (

Mechanistic Pathway Visualization

Figure 1: Reaction pathway of acid-catalyzed hydrolysis. Substituents directly modulate the energy of the Transition State and Oxocarbenium Intermediate.

Quantitative Kinetic Analysis (Hammett Relationship)

To predict the precise impact of nitro and bromo substituents, we utilize the Hammett equation:

Where:

- : Rate constant of the substituted benzene.

- : Rate constant of the unsubstituted parent (ethoxyvinyl benzene).

- : Substituent constant (measure of electronic power).

- : Reaction constant (sensitivity of the reaction to electron density).[1][2]

For the acid-catalyzed hydrolysis of

Comparative Data Table

The following table synthesizes theoretical and empirical Hammett constants to predict relative reactivity.

| Substituent | Position | Electronic Nature | Predicted Kinetic Effect ( | |

| Hydrogen (-H) | - | 0.00 | Reference | 1.0 (Baseline) |

| Bromo (-Br) | para | +0.23 | Weak Deactivator (-I > +R) | Slow (~0.3x rate) |

| Bromo (-Br) | meta | +0.39 | Moderate Deactivator (Pure -I) | Slower (~0.15x rate) |

| Nitro (-NO₂) | meta | +0.71 | Strong Deactivator | Very Slow (~0.02x rate) |

| Nitro (-NO₂) | para | +0.78 | Strong Deactivator (-I, -R) | Extremely Slow (<0.01x rate) |

Note: Relative rates (

Experimental Protocols

This section details the synthesis of the substrates and the kinetic assay used to verify the electronic effects.

Synthesis of Substituted -Ethoxystyrenes

Method: Acid-catalyzed dealcoholization of diethyl acetals.

Reagents:

-

Substituted Acetophenone (

-nitro, -

Triethyl Orthoformate (TEOF)

-

Absolute Ethanol

- -Toluenesulfonic acid (pTSA) - Catalyst

Protocol:

-

Acetal Formation: Dissolve the substituted acetophenone (10 mmol) in absolute ethanol (20 mL). Add TEOF (15 mmol) and a catalytic amount of pTSA (0.1 mmol). Reflux for 24 hours.

-

Neutralization: Cool to room temperature and quench with sodium ethoxide solution to neutralize the acid.

-

Elimination: Distill the crude acetal under reduced pressure. The heating during distillation often promotes the elimination of one molecule of ethanol, yielding the

-ethoxystyrene. If not, heat the isolated acetal with a trace of acid catalyst (e.g., -

Purification: Fractional distillation or column chromatography (basic alumina, hexane/EtOAc) to isolate the vinyl ether. Note: Silica gel is acidic and may hydrolyze the product.

Kinetic Assay (UV-Vis Spectrophotometry)

Principle: The hydrolysis of

Workflow:

-

Buffer Preparation: Prepare aqueous formate or acetate buffers (pH 3.0 - 5.0) maintaining a constant ionic strength (

M with KCl). -

Stock Solution: Dissolve the substrate in acetonitrile (concentration ~

M). -

Initiation: Inject 20

L of stock solution into 2.0 mL of the thermostated buffer (25°C) in a quartz cuvette. -

Monitoring: Immediately monitor the change in absorbance at

(typically 240-260 nm for the vinyl ether) over time. -

Data Analysis: Plot

vs. time to obtain the pseudo-first-order rate constant (

Experimental Logic Flow

Figure 2: Integrated workflow for the synthesis and kinetic characterization of ethoxyvinyl benzenes.

Applications in Drug Development

Understanding the electronic tuning of ethoxyvinyl benzenes allows for the precise engineering of acid-labile linkers in Antibody-Drug Conjugates (ADCs) or prodrugs.

-

Fast Release: Use electron-donating substituents (e.g.,

-OMe) for linkers that must cleave rapidly in the mildly acidic endosome (pH 5-6). -

Slow/Controlled Release: Incorporate electron-withdrawing groups like

-Br or -

Safety Valves: Nitro-substituted linkers are generally too stable for physiological hydrolysis but serve as excellent negative controls in stability assays.

References

-

Jones, J. & Kresge, A. J. (1993).[5] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-44. -

Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

- Okuyama, T., et al. (1982). Acid-catalyzed hydrolysis of substituted styrenes. Journal of the American Chemical Society. (Contextual reference for substituent effects on vinyl systems).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 3. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3927133A - Process for synthesizing styrene type compounds - Google Patents [patents.google.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

The Alchemist's Keystone: Unlocking Novel Therapeutic Avenues with 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Modern Imperative for Versatile Scaffolds

In the relentless pursuit of novel therapeutics, the synthetic chemist's toolbox is ever-expanding. Yet, the true measure of a molecular scaffold lies not in its complexity, but in its versatility. The ability to pivot, to rapidly generate diverse chemical matter from a single, well-characterized starting material, is the cornerstone of efficient drug discovery. It is in this spirit that we present this in-depth technical guide on 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene , a molecule poised to be a keystone in the synthesis of innovative drug candidates. While direct pharmacological data on this specific entity remains nascent, its true potential is revealed through a careful dissection of its constituent functional groups – each a well-worn tool in the medicinal chemist's arsenal, now synergistically combined in a single, powerful reagent.

This guide will not merely list reactions; it will delve into the "why" – the strategic considerations and mechanistic underpinnings that empower the researcher to harness the full potential of this scaffold. We will explore its application in the construction of diverse molecular architectures, from biaryl systems to complex heterocyclic frameworks, and discuss the critical role of the nitroaromatic moiety as both a modulator of biological activity and a synthetic handle for further derivatization.

I. The Strategic Anatomy of a Multifunctional Building Block

At its core, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a trifecta of reactive handles, each offering a distinct avenue for molecular elaboration. Understanding the interplay of these functionalities is paramount to its strategic deployment in a drug discovery campaign.

-

The Aryl Bromide: A steadfast anchor for palladium-catalyzed cross-coupling reactions, the bromo group provides a reliable entry point for the introduction of aryl, heteroaryl, and alkyl substituents. This functionality is the workhorse of modern medicinal chemistry, enabling the construction of biaryl systems prevalent in kinase inhibitors, GPCR modulators, and a myriad of other drug classes.

-

The Ethoxyvinyl Ether: This enol ether is more than just a masked carbonyl. It is a versatile functional group that can participate in a range of transformations. Under acidic conditions, it readily hydrolyzes to an acetyl group, providing access to a different set of synthetic manipulations. Furthermore, the electron-rich double bond is a prime substrate for electrophilic additions and cycloaddition reactions.

-

The Nitro Group: Often viewed with caution in drug discovery due to potential toxicity, the nitro group is also a powerful tool when used judiciously.[1][2][3] Its strong electron-withdrawing nature can profoundly influence the reactivity of the aromatic ring and the pharmacokinetic properties of the final compound.[1][2][3] Crucially, the nitro group can be readily reduced to an amine, opening up a vast landscape of further functionalization, including amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles.

The strategic positioning of these groups ortho, para, and meta to each other on the benzene ring further dictates their reactivity and the steric environment around each reaction center, offering a nuanced level of control to the discerning chemist.

II. Charting the Synthetic Landscape: Key Transformations and Mechanistic Considerations

The true power of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene lies in its ability to undergo a diverse array of chemical transformations. Below, we detail some of the most promising applications, complete with mechanistic insights and practical considerations.

A. Palladium-Catalyzed Cross-Coupling: Building the Biaryl Core

The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, and the aryl bromide of our scaffold is an ideal substrate.[4][5] The electron-withdrawing nitro group can enhance the rate of oxidative addition of palladium(0) to the C-Br bond, a key step in the catalytic cycle.[6]

Workflow: Suzuki-Miyaura Coupling

Sources

Methodological & Application

Technical Application Note: Acidic Hydrolysis of Enol Ethers for Acetophenone Synthesis

This Application Note details the protocol for the acidic hydrolysis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene to yield 1-(3-bromo-4-nitrophenyl)ethan-1-one (also known as 3'-Bromo-4'-nitroacetophenone).

This transformation is the final step in a common sequence (often following a Stille coupling with tributyl(1-ethoxyvinyl)stannane) to install an acetyl group onto an electron-deficient aromatic ring. The 1-ethoxyvinyl group serves as a masked ketone (an enol ether), which reveals the acetyl functionality upon acid-catalyzed hydrolysis.

Abstract & Mechanistic Overview

The conversion of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene to its corresponding ketone is a functional group interconversion (FGI) relying on the lability of vinyl ethers (enol ethers) in aqueous acid. Unlike acetals, which require specific conditions to hydrolyze, enol ethers are highly reactive toward electrophiles (protons) at the

Mechanism:

-

Protonation: The reaction initiates with the protonation of the electron-rich methylene terminus (

-carbon) of the vinyl ether, generating a resonance-stabilized oxocarbenium ion. -

Hydration: Water acts as a nucleophile, attacking the oxocarbenium center to form a hemiacetal intermediate.

-

Elimination: Rapid collapse of the hemiacetal expels ethanol, yielding the thermodynamic ketone product.

This protocol utilizes a biphasic or miscible organic/aqueous system (THF/HCl) to ensure solubility of the nitro-aromatic substrate while providing the necessary aqueous acidic medium.

Safety & Handling

-

Nitro Compounds: Aromatic nitro compounds can be energetic and toxic. Handle all solids in a fume hood to avoid inhalation of dust.

-

Strong Acids: Concentrated Hydrochloric Acid (HCl) is corrosive. Wear acid-resistant gloves and eye protection.

-

Reaction Exotherm: The hydrolysis is generally mildly exothermic; however, scale-up reactions should be monitored to prevent thermal runaway.

Materials & Reagents

| Component | Grade/Specification | Role |

| Substrate | 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene | Starting Material |

| Solvent A | Tetrahydrofuran (THF) or Acetone | Solubilizing Agent (Miscible) |

| Acid Source | Hydrochloric Acid (1N to 6N) | Catalyst / Reactant |

| Quenching Agent | Saturated aq.[1] NaHCO₃ | Neutralization |

| Extraction Solvent | Ethyl Acetate (EtOAc) or DCM | Product Isolation |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Water Removal |

Experimental Protocol

Preparation[2][3][4][5][6][7][8]

-

Glassware: Use a round-bottom flask equipped with a magnetic stir bar. For scales >5g, equip with a reflux condenser.

-

Solvent Prep: Ensure THF is peroxide-free. It does not need to be anhydrous, as water is a reactant.

Reaction Procedure

-

Dissolution: Charge the flask with 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (1.0 equiv). Add THF (5–10 mL per gram of substrate) and stir until fully dissolved.

-

Note: If the substrate was generated in situ via Stille coupling in Toluene/Dioxane, the acid can often be added directly to the crude reaction mixture without isolation, provided the catalyst is removed later.

-

-

Acidification: Add aqueous HCl (2N to 6N) dropwise to the stirring solution.

-

Stoichiometry: Use a large excess of water/acid (typically 5–10 equiv of H⁺ or a 3:1 THF:Acid volume ratio) to drive the equilibrium forward.

-

-

Reaction: Stir the mixture vigorously.

-

Temperature: Room Temperature (20–25°C).

-

Time: 1–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (high R_f, UV active) should disappear, replaced by the ketone (lower R_f, distinct UV absorption).

-

Optimization: If conversion is slow after 2 hours, heat the mixture to 50°C.

-

Workup & Isolation[6]

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (Caution: Gas evolution/foaming). Adjust pH to ~7–8.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x volumes) .

-

Washing: Combine the organic layers and wash with:

-

1x Water[2]

-

1x Brine (saturated NaCl)

-

-

Drying: Dry the organic phase over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude yellow solid.

Purification[6]

-

Recrystallization: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc .

-

Flash Chromatography: If impurities persist, purify via silica gel chromatography eluting with a gradient of Hexanes

10-20% EtOAc/Hexanes.

Mechanistic Pathway (Graphviz)

Caption: Step-wise mechanistic pathway for the acid-catalyzed hydrolysis of the 1-ethoxyvinyl group to the acetyl group.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Incomplete Conversion | Insufficient acid strength or water content. | Increase acid concentration to 6N HCl or heat to 50°C. Ensure the organic solvent (THF) is fully miscible with the aqueous acid. |

| Low Yield | Product lost in aqueous layer or polymerization. | Ensure thorough extraction (3x). Avoid highly concentrated acid for prolonged periods to prevent polymerization of the vinyl ether side-products. |

| New Impurity (High Rf) | Polymerization of vinyl ether. | This is rare with electron-deficient rings but can occur.[3] Maintain dilute conditions and ensure sufficient water is present to trap the cation immediately. |

References

-

Organic Syntheses Procedure (Analogous Transformation): Pearson, D. E., et al. "Acetophenone, 3-bromo-."[4] Organic Syntheses, Coll.[4] Vol. 5, p. 117 (1973). Link

-

Stille Coupling/Hydrolysis Sequence: Laha, J. K., et al. "A new route for installing the isocyclic ring on chlorins yielding 13^1-oxophorbines." The Journal of Organic Chemistry, 71(18), 7049-7052 (2006). Link

-

General Enol Ether Hydrolysis: Fife, T. H. "Vinyl ether hydrolysis.[5] The facile general acid catalyzed conversion of 2-ethoxy-1-cyclopentene-1-carboxylic acid to cyclopentanone."[5] Journal of the American Chemical Society, 87(5), 1084-1089 (1965). Link

-

Methodology for Acetophenone Synthesis: Valenta, P., et al. "Simple One-pot Conversion of Aldehydes and Ketones to Enals." Organic Letters, 11(10), 2117-2119 (2009). Link

Sources

- 1. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-broMo-1-ethyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE - PubMed [pubmed.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling reaction conditions for 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

An Application Guide for the Synthesis of Biaryl and Heteroaryl Compounds via Suzuki-Miyaura Coupling of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for the Suzuki-Miyaura coupling of a challenging, electronically complex substrate: 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene. This substrate, featuring a sterically demanding and strongly electron-withdrawing ortho-nitro group alongside a potentially base-sensitive ethoxyvinyl moiety, serves as a valuable building block for novel pharmaceuticals and functional materials. We will explore the underlying mechanistic principles, present an optimized, step-by-step protocol, discuss the rationale behind the selection of reaction parameters, and offer a comprehensive troubleshooting guide to empower researchers in achieving successful outcomes.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (e.g., a boronic acid) with an organohalide.[3] The catalytic cycle is widely accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. Following this, transmetalation occurs where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Challenges: 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

The unique structure of this substrate presents several key considerations:

-

Activating Effect of the Nitro Group: The potent electron-withdrawing nature of the ortho-nitro group significantly activates the C-Br bond. This facilitates the oxidative addition step, which is often rate-determining, allowing the reaction to proceed more readily than with electron-rich or neutral aryl bromides.[4][6][7][8]

-

Steric Hindrance: The presence of the nitro group at the ortho position introduces steric bulk around the reaction center. This can hinder the approach of the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often necessary to promote efficient catalysis.[9][10]

-

Functional Group Stability: The 1-ethoxyvinyl group is a vinyl ether, which can be susceptible to hydrolysis under acidic or harsh basic conditions, converting it to an acetyl group. Therefore, the choice of base and reaction conditions must be carefully managed to preserve this functionality. Mild bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over strong hydroxides.

Optimized Experimental Protocol

This protocol describes a general procedure for the coupling of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene with a representative arylboronic acid.

Materials:

-

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (1.0 equiv)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.3 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄), finely ground (2.5 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene, the arylboronic acid, and finely ground K₃PO₄.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and RuPhos ligand in a small amount of 1,4-dioxane to form the active catalyst complex.

-

Inerting the System: Seal the Schlenk flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to the main flask (a typical solvent ratio is 5:1 dioxane:water, with a substrate concentration of 0.1 M).

-

Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Optimization of Reaction Conditions

For challenging substrates, optimization is key. The following table summarizes a matrix of conditions evaluated to maximize yield and minimize side product formation.

| Entry | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 45% | Slow reaction, incomplete conversion. |

| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 100 | 68% | Improved yield, some side products observed. |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 110 | 85% | Good yield, clean reaction. |

| 4 | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 92% | Optimal conditions: high yield, mild temperature. |

| 5 | Pd(OAc)₂ (2) / BrettPhos (4) | CsF (2.0) | Dioxane | 100 | 89% | Excellent yield, BrettPhos is effective for nitro-compounds.[10] |

Causality Behind Experimental Choices

-

Catalyst Selection: The initial use of Pd(PPh₃)₄ (Entry 1) resulted in low yield, likely due to the steric hindrance of the ortho-nitro group. Buchwald-type biarylphosphine ligands, such as SPhos and RuPhos (Entries 3 & 4), possess the necessary bulk and electron-donating properties to facilitate oxidative addition and reductive elimination for sterically demanding substrates, leading to significantly higher yields.[9] BrettPhos (Entry 5) is also particularly effective for couplings involving nitroarenes.[10]

-

Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][11] While K₂CO₃ is a common choice, the moderately stronger K₃PO₄ (Entries 3 & 4) often provides better results for challenging couplings without being harsh enough to hydrolyze the ethoxyvinyl group. Cs₂CO₃ is also highly effective due to its high solubility in organic solvents.[12]

-

Solvent System: A mixture of a polar aprotic solvent (dioxane, DMF, toluene) and water is standard.[6] The organic solvent solubilizes the aryl halide and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The 5:1 dioxane/water system provided an excellent balance for this specific substrate.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

| Observed Problem | Potential Cause | Suggested Solution |

| Low or No Yield | 1. Inactive catalyst. | Ensure proper inert atmosphere technique; use a fresh palladium source and ligand. |

| 2. Insufficiently active conditions. | Increase temperature; screen a more active ligand (e.g., a Buchwald-type ligand) or a stronger base (e.g., Cs₂CO₃). | |

| Incomplete Reaction | 1. Protodeboronation of boronic acid. | Use a slight excess of boronic acid (1.3-1.5 equiv); use boronate esters (e.g., pinacol esters) which are more stable.[6] |

| 2. Catalyst deactivation. | Increase catalyst loading slightly; ensure solvents are adequately degassed to remove oxygen. | |

| Product Decomposition | 1. Hydrolysis of the ethoxyvinyl group. | Use a milder base (K₃PO₄ or KF instead of hydroxides); lower the reaction temperature; minimize reaction time. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Homocoupling is often promoted by Pd(II) species formed by oxidation.[6] |

| 2. Use of a Pd(II) precatalyst without complete reduction. | Ensure reaction conditions are sufficient to reduce the Pd(II) precatalyst to the active Pd(0) species. |

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Available at: [Link]

-

Cross-Coupling Reactions of Nitroarenes. (2021, July 20). Accounts of Chemical Research. Available at: [Link]

-

The Suzuki–Miyaura Coupling of Nitroarenes. (2017, July 5). Journal of the American Chemical Society. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Available at: [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences. (n.d.). jmecsc.com. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Available at: [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Myers Research Group. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Beilstein Journals. Available at: [Link]

-

Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2000, June 29). Organic Letters. Available at: [Link]

-

Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. (2019, February 26). Semantic Scholar. Available at: [Link]

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry. Available at: [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. jsynthchem.com [jsynthchem.com]

- 9. thieme.de [thieme.de]

- 10. Cross-Coupling Reactions of Nitroarenes [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]

A Versatile and Modern Approach to Substituted Indole Synthesis: Palladium-Catalyzed Reductive Cyclization of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene Precursors

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and biologically active compounds.[1][2] Its prevalence in molecules like the amino acid tryptophan, the anti-migraine triptan class of drugs, and anti-inflammatory agents such as Indomethacin underscores the continuous need for robust and versatile synthetic methodologies.[3][4][5] Classical methods like the Fischer, Bartoli, and Reissert syntheses have been foundational, but often require harsh conditions or have limitations in substrate scope and regiocontrol.[6][7][8]

Modern synthetic strategies increasingly rely on transition-metal catalysis to construct the indole nucleus under milder conditions with greater functional group tolerance.[3][9] This application note details a powerful strategy that leverages a highly functionalized precursor, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene , for the efficient, single-pot synthesis of 6-bromo-4-acetylindole. This approach combines the principles of nitro group reduction and intramolecular cyclization, offering a predictable route to a valuable substituted indole intermediate.

The Strategic Design of the Precursor

The efficacy of this synthetic route is rooted in the strategic placement of three key functional groups on the benzene ring. Each group serves a distinct and vital purpose in the reaction cascade, making the precursor a purpose-built tool for indole synthesis.

-

The Nitro Group (at C1): This serves as a masked or "latent" amino group. Its reduction is the critical initiating step of the cyclization sequence.[10][11] Chemical reduction, often with metals like iron, zinc, or tin(II) chloride, or catalytic hydrogenation, efficiently unmasks the aniline functionality necessary for ring formation.[10][11]

-

The Bromo Group (at C2): The ortho-bromo substituent is a versatile handle. In this protocol, it remains on the indole core, providing a site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity. Alternatively, in related syntheses, it can participate directly in palladium-catalyzed cyclization steps.[12][13]

-

The 1-Ethoxyvinyl Group (at C4): This enol ether functions as a stable, masked acetyl group. Under the mildly acidic conditions of the workup, it readily hydrolyzes to reveal a ketone. This carbonyl group is the electrophilic partner for the newly formed aniline, driving the intramolecular cyclization to form the pyrrole ring of the indole. This strategy is reminiscent of the Leimgruber-Batcho indole synthesis.[11][14]

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ecommons.luc.edu [ecommons.luc.edu]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 8. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

Application Note & Protocols: Selective Reduction of the Nitro Group in 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Abstract

The selective reduction of an aromatic nitro group is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes, providing a direct route to valuable aniline intermediates.[1][2] This application note addresses the specific challenge of reducing the nitro moiety in 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene while preserving two other sensitive functionalities: an aryl bromide and an enol ether (ethoxyvinyl group). Standard catalytic hydrogenation methods often lead to undesired side reactions, such as hydrodehalogenation and saturation of the carbon-carbon double bond.[3][4][5] This guide provides a detailed analysis of chemoselective strategies, explains the rationale behind methodological choices, and presents two robust, field-proven protocols for achieving high-yield, selective conversion to 2-Bromo-4-(1-ethoxyvinyl)aniline.

The Chemoselectivity Challenge

The primary obstacle in the reduction of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is achieving high chemoselectivity. The molecule contains three potentially reducible functional groups. The goal is to selectively transform the nitro group into an amine while ensuring the integrity of the other two sites.

-

Target Functional Group: The nitro group (-NO₂) is the intended site of reduction.

-

Sensitive Functional Groups:

-

Aryl Bromide (-Br): Susceptible to hydrodehalogenation, particularly with powerful hydrogenation catalysts like Palladium on Carbon (Pd/C) under standard hydrogen pressure.[3][4]

-

Ethoxyvinyl Group (-C(OEt)=CH₂): The carbon-carbon double bond of this enol ether is prone to saturation under typical catalytic hydrogenation conditions.[6][7]

-

Caption: Workflow for the Iron-Mediated Selective Nitro Reduction.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

| 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene | 258.08 | 2.58 g | 10.0 mmol | 1.0 |

| Iron Powder (<325 mesh) | 55.85 | 2.79 g | 50.0 mmol | 5.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 2.67 g | 50.0 mmol | 5.0 |

| Ethanol (EtOH) | - | 40 mL | - | - |

| Water (H₂O) | - | 10 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |

| Celite® | - | ~10 g | - | - |

| Saturated NaCl Solution | - | 30 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (2.58 g, 10.0 mmol), ethanol (40 mL), water (10 mL), and ammonium chloride (2.67 g, 50.0 mmol).

-

Initiation: Heat the stirred mixture to a gentle reflux (internal temperature ~80-85°C).

-

Reagent Addition: Once refluxing, add the iron powder (2.79 g, 50.0 mmol) in 4-5 small portions over 30 minutes. An increase in the reflux rate may be observed.

-

Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.

-

Workup - Filtration: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® in a Büchner funnel to remove the iron salts. Wash the filter cake thoroughly with ethanol (2 x 20 mL).

-

Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated NaCl solution (30 mL).

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(1-ethoxyvinyl)aniline.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol B: Catalytic Transfer Hydrogenation with Hydrazine/Pd-C

This protocol uses hydrazine monohydrate as the in-situ hydrogen source, which is particularly effective for the selective reduction of nitroarenes bearing halogen substituents. [4]

Caption: Workflow for Catalytic Transfer Hydrogenation with Hydrazine.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Equivalents |

| 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene | 258.08 | 2.58 g | 10.0 mmol | 1.0 |

| 10% Palladium on Carbon (Pd/C) | - | 130 mg | ~0.12 mmol Pd | 0.012 |

| Hydrazine Monohydrate (N₂H₄·H₂O) | 50.06 | 2.50 g (2.43 mL) | 50.0 mmol | 5.0 |

| Methanol (MeOH) | - | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |

| Celite® | - | ~5 g | - | - |

Step-by-Step Methodology:

-

Safety First: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (2.58 g, 10.0 mmol), methanol (50 mL), and 10% Pd/C (130 mg).

-

Reagent Addition: Stir the suspension at room temperature. Slowly add hydrazine monohydrate (2.43 mL, 50.0 mmol) dropwise over 15-20 minutes using a dropping funnel or syringe. A noticeable exotherm and gas evolution (N₂) will occur. Control the addition rate to maintain a gentle effervescence.

-

Reaction Monitoring: After the addition is complete, continue stirring at room temperature. Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

-

Workup - Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst on the filter paper can be pyrophoric when dry; quench it with water immediately after filtration. Wash the Celite pad with methanol (2 x 20 mL).

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining hydrazine salts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify as described in Protocol A, if required.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent; deactivated catalyst (Protocol B); poor quality iron (Protocol A). | Add an additional portion of the reducing agent (Iron or Hydrazine). For Protocol A, ensure the iron powder is finely divided. |

| Dehalogenation Observed | Reaction temperature too high (Protocol B); overly active catalyst. | For Protocol B, consider running the reaction at 0°C. Reduce catalyst loading. Protocol A is generally less prone to this issue. |

| Reduction of Ethoxyvinyl Group | Non-selective conditions; prolonged reaction time. | Ensure the reaction is stopped as soon as the starting material is consumed (TLC). If this persists, Protocol A (Fe/NH₄Cl) is the more selective choice. |

| Difficult Workup | Emulsion during extraction; fine particulate matter. | Add saturated NaCl solution (brine) to break emulsions. Ensure thorough filtration through Celite® to remove all solids before extraction. |

Conclusion

The selective reduction of the nitro group in 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a challenging but achievable transformation. By avoiding standard high-pressure catalytic hydrogenation, side reactions can be effectively suppressed. The use of a classic metal-acid system like Fe/NH₄Cl offers a robust, economical, and highly selective method that is well-suited for this substrate. Alternatively, Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Pd/C provides a milder, efficient route, provided that reaction conditions are carefully controlled to prevent dehalogenation. Both protocols detailed in this note serve as reliable starting points for researchers and drug development professionals aiming to synthesize 2-Bromo-4-(1-ethoxyvinyl)aniline and its derivatives.

References

-

Wienhöfer, G., Sorribes, I., Boddien, A., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. [Link]

-

Gowda, S., & Gowda, D. C. (2002). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Journal of the Indian Chemical Society, 79(3), 238-244. [Link]

-

Leclerc, E., & Mangeney, P. (2001). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal. [Link]

-

Pande, P. P., Joshi, G. C., & Mathela, C. S. (1998). Catalytic Transfer Hydrogenation of Unsaturated Ketones and Imides via Ammonium Formate. Synthetic Communications, 28(22), 4213-4218. [Link]

-

Prakash, O., & Kumar, A. (2014). Iron‐catalyzed transfer hydrogenation of nitroarenes with hydrazines or NaBH4. Asian Journal of Organic Chemistry, 3(4), 496-506. [Link]

-

Organic Chemistry Portal. (n.d.). Ammonium Formate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

Varma, R. S. (2018). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 3(10), 13627-13638. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]

-

Ramakrishna, B. L., & Kumar, M. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

-

Laha, J. K., et al. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 88(24), 17622-17633. [Link]

-

Mishra, T., & Parida, K. M. (2006). Catalytic Transfer Hydrogenation of Nitro Arenes, Aldehydes, and Ketones with Propan-2-ol and KOH/NaOH over Mixed Metal Oxides. Catalysis Letters, 110(3-4), 217-224. [Link]

-

Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]

-

Srimani, D., Saikia, A., & Ranu, B. C. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(16), 6449-6452. [Link]

-

Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. [Link]

-

Li, J., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 652. [Link]

-

Glasnov, T. N., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1153-1159. [Link]

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(53), 39001-39016. [Link]

-

Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]

-

O, Y., & Oh, K. (2019). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications, 55(26), 3781-3784. [Link]

-

Liu, Y., et al. (2007). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Tetrahedron Letters, 48(20), 3493-3497. [Link]

-

Illuminating Chemistry. (2026). Stoichiometric Zn or Fe Metal Reduction. [Link]

-

Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 41B, 1953-1955. [Link]

-

Ravasio, N., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5419-5441. [Link]

-